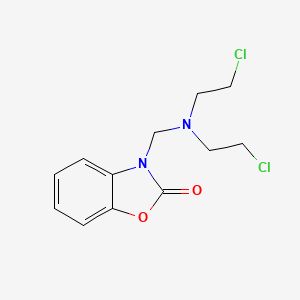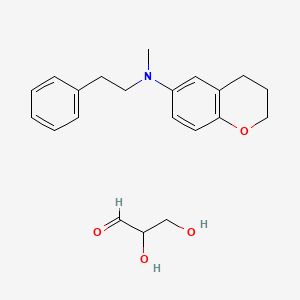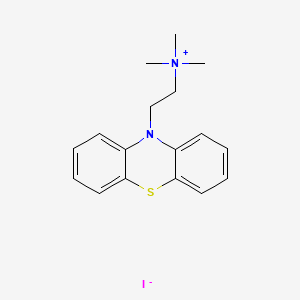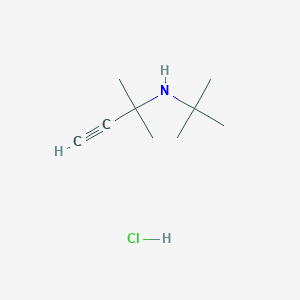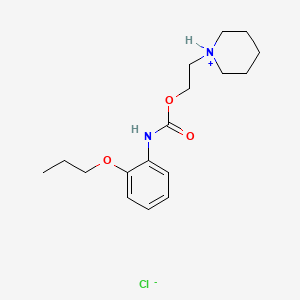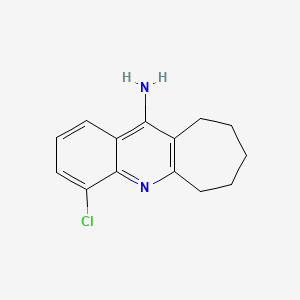
N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride is a compound that features an adamantane moiety, which is a tricyclic cage structure known for its stability and unique properties. The incorporation of adamantane into various chemical structures often enhances their lipophilicity and stability, making them valuable in pharmaceutical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reductive amination of adamantylmethyl ketone with 2-phenylisopropylamine in the presence of a reducing agent such as sodium borohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, secondary or tertiary amines, and halogenated phenyl derivatives .
Aplicaciones Científicas De Investigación
N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and neuroprotective effects.
Medicine: Investigated for its potential use in treating neurological disorders such as Alzheimer’s disease.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to cross biological membranes, allowing it to reach its targets more effectively. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride is unique due to its specific structural features, which combine the adamantane moiety with a phenylisopropylamine backbone. This combination imparts unique physicochemical properties and potential therapeutic benefits that distinguish it from other adamantane derivatives .
Propiedades
Número CAS |
118202-64-5 |
|---|---|
Fórmula molecular |
C20H30ClN |
Peso molecular |
319.9 g/mol |
Nombre IUPAC |
N-(1-adamantylmethyl)-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C20H29N.ClH/c1-15(7-16-5-3-2-4-6-16)21-14-20-11-17-8-18(12-20)10-19(9-17)13-20;/h2-6,15,17-19,21H,7-14H2,1H3;1H |
Clave InChI |
ZMWAEONTQJCNDA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)NCC23CC4CC(C2)CC(C4)C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


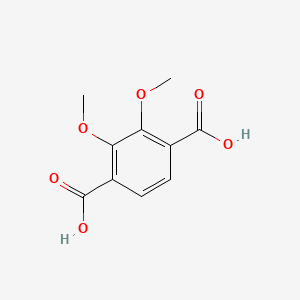
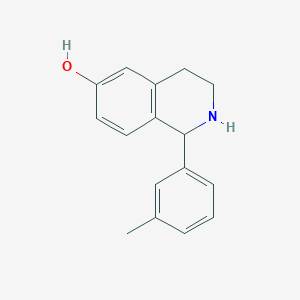


![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
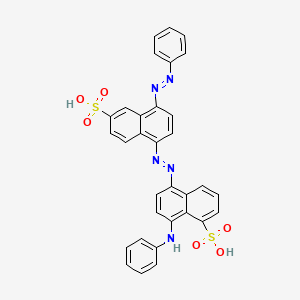
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
